molecular formula C9H14O3 B6253650 methyl 2-methyl-3-oxocyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 90612-26-3

methyl 2-methyl-3-oxocyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6253650
CAS No.: 90612-26-3
M. Wt: 170.2
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Description

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C9H14O3. This compound is characterized by a cyclohexane ring substituted with a methyl group, a keto group, and a carboxylate ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxocyclohexanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Another synthetic route involves the oxidation of 2-methylcyclohexanone followed by esterification. This method requires the use of an oxidizing agent such as potassium permanganate or chromium trioxide to convert the ketone to the corresponding carboxylic acid, which is then esterified with methanol.

Industrial Production Methods

In industrial settings, the production of methyl 2-methyl-3-oxocyclohexane-1-carboxylate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents for converting the keto group to a hydroxyl group.

    Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The keto and ester groups play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but with different substitution pattern.

    Methyl 2-oxocyclohexane-1-carboxylate: Lacks the additional methyl group on the cyclohexane ring.

    Methyl 2-methyl-4-oxocyclohexane-1-carboxylate: Similar structure with the keto group at a different position.

Uniqueness

Methyl 2-methyl-3-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both keto and ester groups allows for diverse reactivity and applications in various fields of research and industry.

Properties

CAS No.

90612-26-3

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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